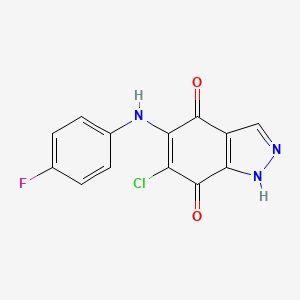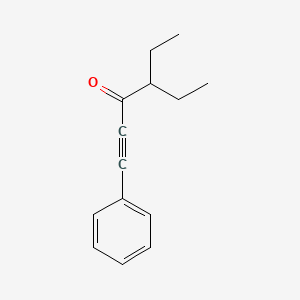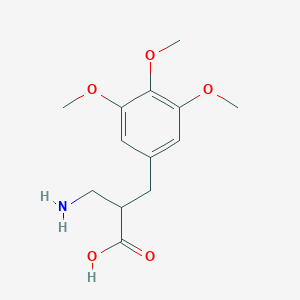![molecular formula C15H12N2O3 B12612070 1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-67-6](/img/structure/B12612070.png)
1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, which is known for its diverse biological activities Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole ring
Industrial Production Methods: Industrial production methods often utilize transition metal-catalyzed reactions due to their efficiency and high yields. For instance, Cu(OAc)2-catalyzed reactions are employed to form the indazole core, followed by further functionalization steps . These methods are optimized for large-scale production, ensuring consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indazole derivatives.
Applications De Recherche Scientifique
1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with similar structural features.
Indazole-3-carboxylic acid: Shares the indazole core but lacks the hydroxyphenylmethyl group.
2-Hydroxybenzoic acid: Contains a hydroxy group on the benzene ring but lacks the indazole structure.
Uniqueness: 1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
920019-67-6 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
1-[(2-hydroxyphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c18-13-8-4-1-5-10(13)9-17-12-7-3-2-6-11(12)14(16-17)15(19)20/h1-8,18H,9H2,(H,19,20) |
Clé InChI |
PURNBLNZAOMZTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


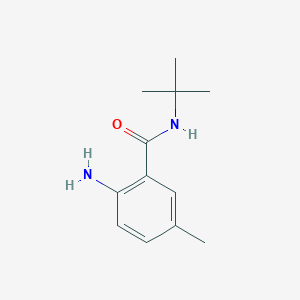
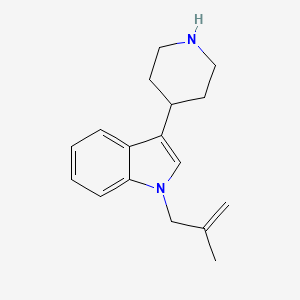
![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)
![N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12612010.png)
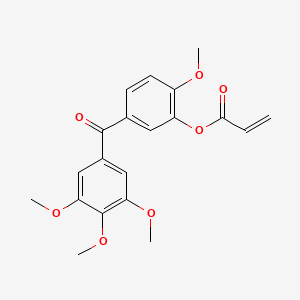
![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
![2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B12612018.png)
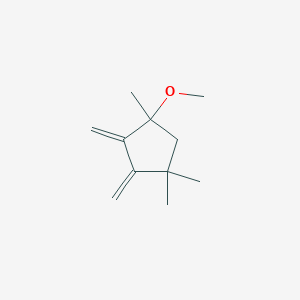
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
